molecular formula C5H10ClF4NO B1446941 2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine hydrochloride CAS No. 1803607-46-6

2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine hydrochloride

Cat. No.: B1446941
CAS No.: 1803607-46-6
M. Wt: 211.58 g/mol
InChI Key: PRMSELKDACEACK-UHFFFAOYSA-N
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Description

2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C5H10ClF4NO. It is known for its unique structure, which includes a tetrafluoropropoxy group attached to an ethan-1-amine backbone. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine hydrochloride typically involves the reaction of 2,2,3,3-tetrafluoropropanol with ethylene oxide to form 2-(2,2,3,3-tetrafluoropropoxy)ethanol. This intermediate is then reacted with ammonia to produce 2-(2,2,3,3-tetrafluoropropoxy)ethan-1-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines .

Scientific Research Applications

2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine hydrochloride is utilized in several scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The tetrafluoropropoxy group imparts unique electronic properties, which can influence the compound’s reactivity and interactions with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2,3,3-Tetrafluoropropoxy)ethanol
  • 2,2,3,3-Tetrafluoropropanol
  • 2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine

Uniqueness

2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine hydrochloride is unique due to its combination of a tetrafluoropropoxy group and an ethan-1-amine backbone. This structure imparts distinctive chemical properties, making it valuable for specific research applications .

Properties

IUPAC Name

2-(2,2,3,3-tetrafluoropropoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F4NO.ClH/c6-4(7)5(8,9)3-11-2-1-10;/h4H,1-3,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMSELKDACEACK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(C(F)F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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